Keflin is derived from the fungus Cephalosporium acremonium, which produces cephalosporins naturally. The compound was first isolated in the 1940s, and its synthetic derivatives have since been developed for enhanced stability and effectiveness against a broader range of pathogens.
Keflin belongs to the beta-lactam class of antibiotics, specifically classified under cephalosporins. This class is characterized by a beta-lactam ring in their molecular structure, which is crucial for their antibacterial activity. Keflin is often used in clinical settings where penicillin resistance is a concern.
The synthesis of Keflin involves multiple steps, typically starting from simpler organic compounds. The general synthetic route includes:
The synthesis often employs methodologies such as N-acylation, where the amino group on the beta-lactam ring is acylated to form Keflin. Advanced techniques like high-performance liquid chromatography (HPLC) are utilized for monitoring reaction progress and purity assessment.
Keflin has a molecular formula of . Its structure consists of:
Keflin undergoes several chemical reactions that are significant for its antibacterial action:
The stability of Keflin can be affected by pH levels; it is more stable in acidic conditions compared to alkaline environments. Understanding these reactions helps in developing more resistant derivatives.
Keflin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting their function and leading to cell lysis.
Keflin is primarily used in clinical settings for treating infections caused by susceptible organisms. Its applications include:
Keflin has been largely replaced by newer cephalosporins with broader spectra of activity but remains an important historical compound in antibiotic therapy. Its study continues to inform antibiotic development and resistance mechanisms in bacteria.
The discovery of cephalosporins traces back to 1945 when Italian pharmacologist Giuseppe Brotzu identified an antifungal substance produced by Cephalosporium acremonium (now reclassified as Acremonium chrysogenum) isolated from seawater near a Sardinian sewage outlet. Brotzu's pioneering research demonstrated that this mold produced antibacterial compounds effective against Salmonella typhi, the typhoid bacillus. By 1948, Oxford scientist Edward Abraham had isolated cephalosporin C, which demonstrated resistance to penicillinases but exhibited only modest antibacterial activity. The chemical modification of cephalosporin C's core structure led to the development of cephalothin (7-(thiophene-2-acetamido)cephalosporanic acid), which retained the β-lactamase resistance while demonstrating significantly enhanced antibacterial potency [2] [5].
Eli Lilly and Company spearheaded the pharmaceutical development of cephalothin, culminating in its market approval in 1964 under the brand name Keflin. This breakthrough represented the first commercially available cephalosporin antibiotic, establishing the foundation for subsequent cephalosporin generations. The clinical significance of cephalothin resided in its ability to address serious infections caused by penicillin-resistant Staphylococcus aureus strains, which had become a growing therapeutic challenge in hospital settings. Furthermore, cephalothin demonstrated a lower cross-reactivity risk in penicillin-allergic patients compared to earlier antibiotics, expanding treatment options for this patient population. The success of cephalothin stimulated extensive research into cephalosporin chemistry, leading to structural modifications that yielded successive generations with expanded spectra of activity [7] [9].
Table 1: Historical Milestones in Cephalothin Development
Year | Milestone | Significance |
---|---|---|
1945 | Discovery of Cephalosporium acremonium by Giuseppe Brotzu | Initial isolation of cephalosporin-producing fungus |
1948 | Isolation of cephalosporin C by Edward Abraham | Identification of the core cephalosporin structure |
1962 | Semisynthesis of cephalothin | Creation of the first clinically viable cephalosporin |
1964 | FDA approval of Keflin (cephalothin sodium) | First cephalosporin antibiotic commercialized |
1970s | Widespread clinical adoption | Established as preferred alternative to penicillin for surgical prophylaxis |
Cephalothin belongs to the β-lactam class of antibiotics, specifically categorized as a first-generation cephalosporin. Its molecular structure consists of a β-lactam ring (azetidin-2-one) fused to a six-membered dihydrothiazine ring (1,3-thiazine), forming the fundamental 7-aminocephalosporanic acid (7-ACA) nucleus characteristic of all cephalosporins. This bicyclic configuration distinguishes cephalosporins from penicillins, which contain a β-lactam ring fused to a five-membered thiazolidine ring. The structural integrity of the β-lactam ring is essential for antibacterial activity, as it mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors—the natural substrate of penicillin-binding proteins (PBPs) [1] [10].
The molecular formula of cephalothin sodium is C₁₆H₁₅N₂NaO₆S₂, with a molecular weight of 418.42 g/mol. Critical functional modifications to the 7-ACA core include a thiophene-2-acetyl group at the 7-amino position (R₁ side chain) and an acetoxymethyl group (-CH₂OCOCH₃) at the C-3 position (R₂ side chain). The thiophene moiety significantly enhances antibacterial activity against Gram-positive organisms, particularly staphylococci, while the C-3 acetoxymethyl group influences pharmacokinetic properties but also contributes to susceptibility to enzymatic hydrolysis by certain β-lactamases. The sodium salt formulation (cephalothin sodium) enhances water solubility, facilitating parenteral administration [5] [7] [10].
Table 2: Structural Characteristics of Cephalothin
Structural Feature | Chemical Group | Biological Significance |
---|---|---|
β-Lactam ring | Azetidin-2-one | Essential for PBP binding and bactericidal activity |
C-7 Acyl side chain (R₁) | Thiophene-2-acetyl group | Enhances Gram-positive coverage and β-lactamase stability |
C-3' Substituent (R₂) | Acetoxymethyl group (-CH₂OCOCH₃) | Influences pharmacokinetics and bacterial cell penetration |
C-2 Carboxylate group | -COO⁻ Na⁺ | Increases water solubility for parenteral formulation |
Cephalothin occupies a foundational position as the prototypical first-generation cephalosporin, establishing the pharmacological profile that defines this subclass. First-generation cephalosporins demonstrate optimal activity against Gram-positive cocci, including penicillinase-producing Staphylococcus aureus, penicillin-susceptible streptococci (Streptococcus pneumoniae, Streptococcus pyogenes), and non-enterococcal group A, B, C, and G streptococci. Their Gram-negative spectrum is comparatively narrower but includes several clinically significant Enterobacteriaceae including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Notably, first-generation cephalosporins exhibit minimal activity against Haemophilus influenzae, Moraxella catarrhalis, Enterobacter species, indole-positive Proteus species, Serratia marcescens, and obligate anaerobes such as Bacteroides fragilis [1] [8].
Within the first-generation subclass, cephalothin exhibits a microbiological profile comparable to other parenteral agents such as cefazolin. Key distinguishing characteristics include cephalothin's greater β-lactamase resistance compared to early penicillins, but slightly less stability against staphylococcal β-lactamase than cefazolin. Unlike later-generation cephalosporins, cephalothin demonstrates negligible activity against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. The spectrum of activity positions cephalothin as particularly suitable for surgical prophylaxis and treatment of community-acquired infections involving skin and soft tissue, respiratory tract, urinary tract, and bone where susceptible Gram-positive organisms predominate [1] [7] [9].
Table 3: Comparative Spectrum of First-Generation Cephalosporins
Bacterial Species | Cephalothin Activity | Cefazolin Activity | Cephalexin Activity |
---|---|---|---|
Staphylococcus aureus (MSSA) | +++ | +++ | +++ |
Streptococcus pneumoniae | +++ | +++ | +++ |
Streptococcus pyogenes | +++ | +++ | +++ |
Escherichia coli (susceptible strains) | ++ | ++ | ++ |
Klebsiella pneumoniae | ++ | ++ | ++ |
Proteus mirabilis | ++ | ++ | ++ |
Haemophilus influenzae | ± | ± | ± |
Enterococcus faecalis | - | - | - |
Bacteroides fragilis | - | - | - |
Pseudomonas aeruginosa | - | - | - |
(+++ = excellent activity; ++ = moderate activity; ± = variable/weak activity; - = no significant activity)
Table 4: Evolution of Cephalosporin Generations
Generation | Representative Agents | Structural Advancements | Spectrum Enhancements |
---|---|---|---|
First | Cephalothin, Cefazolin, Cephalexin | Thiophene/acetyl side chains | Gram-positive cocci, some Enterobacteriaceae |
Second | Cefuroxime, Cefoxitin, Cefaclor | Methoxyimino/methylthiotetrazole groups | Enhanced Gram-negative coverage including H. influenzae |
Third | Ceftriaxone, Cefotaxime, Ceftazidime | Aminothiazolyl/methoxyimino groups | Expanded Gram-negative coverage including Pseudomonas (ceftazidime) |
Fourth | Cefepime, Cefpirome | Quaternary ammonium moiety | Enhanced Gram-positive activity plus broad Gram-negative coverage including β-lactamase producers |
Fifth | Ceftaroline, Ceftobiprole | Oxyimino-aminothiazolyl groups | MRSA coverage while maintaining Gram-negative activity |
The structural evolution from cephalothin to advanced-generation cephalosporins demonstrates progressive modifications at the R₁ and R₂ positions. These include the addition of methoxyimino groups (enhancing β-lactamase stability), aminothiazolyl rings (improving Gram-negative penetration), and quaternary ammonium moieties (facilitating outer membrane penetration in multidrug-resistant Gram-negative pathogens). Despite these advancements, cephalothin retains clinical relevance as the structural progenitor whose fundamental cephem nucleus enabled subsequent therapeutic innovations [1] [2].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3